20,22-Didehydrotaxisterone
Description
20,22-Didehydrotaxisterone is a phytoecdysteroid, a class of plant-derived steroids structurally analogous to insect molting hormones. It is characterized by a double bond at positions 20(22), distinguishing it from other ecdysteroids like 20-hydroxyecdysone (ecdysterone) or taxisterone. Phytoecdysteroids are noted for their diverse biological roles, including growth regulation in insects and putative adaptogenic, anabolic, or anticancer effects in mammals .
Properties
Molecular Formula |
C27H42O5 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2S,3R,5R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H42O5/c1-16(7-6-10-24(2,3)31)17-9-12-27(32)19-13-21(28)20-14-22(29)23(30)15-25(20,4)18(19)8-11-26(17,27)5/h7,13,17-18,20,22-23,29-32H,6,8-12,14-15H2,1-5H3/b16-7+/t17-,18?,20+,22-,23+,25-,26-,27-/m1/s1 |
InChI Key |
CMIUBJTVLMVMSY-AOTKJMCNSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@]1(CCC3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O |
Synonyms |
20,22-didehydrotaxisterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 20,22-Didehydrotaxisterone and related ecdysteroids:
*Note: Exact molecular formula and weight for 20,22-Didehydrotaxisterone are inferred from structural analogs like taxisterone and biosynthetic pathways .
Research Findings and Pharmacological Potential
Antiproliferative and Chemotherapeutic Relevance
Ecdysteroids, including 20,22-Didehydrotaxisterone, have been evaluated in multicellular tumor spheroid (MTS) models, which better mimic tumor microenvironments than monolayer cultures. These models highlight the ability of ecdysteroids to penetrate hypoxic tumor cores and target quiescent cells, a critical factor in overcoming chemoresistance . For example, 20-hydroxyecdysone has shown moderate cytotoxicity in breast cancer cell lines (IC₅₀ ~50 μM), but 20,22-Didehydrotaxisterone’s efficacy in such models remains to be quantified .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
